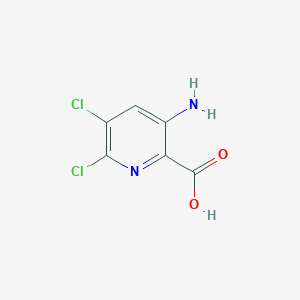
3-Amino-5,6-dichloropicolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5,6-dichloropicolinic acid: is a chemical compound with the molecular formula C₆H₄Cl₂N₂O₂. It is a derivative of picolinic acid and is known for its applications in various fields, including agriculture and scientific research. This compound is also referred to as 4-Amino-3,6-dichloropicolinic acid and is part of the pyridine carboxylic acid family of herbicides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Catalytic Hydrogenation: One of the methods to prepare 3-Amino-5,6-dichloropicolinic acid involves the reduction of 4-Amino-3,5,6-trichloropicolinic acid. This process uses catalytic hydrogenation under specific temperature, pressure, and pH conditions.
Basic Reagent Reaction: Another method involves reacting 3,5,6-trichloro-4-hydrazino picolinic acid with a basic reagent, followed by acidification with a mineral acid to obtain 3,6-dichloropicolinic acid.
Industrial Production Methods: The industrial production of this compound typically employs the catalytic hydrogenation method due to its environmental benefits and high selectivity. This method avoids the use of hazardous reducing agents like hydrazine and dichloromethane, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Catalytic Hydrogenation: Uses hydrogen gas and a suitable catalyst under controlled temperature and pressure.
Basic Reagents: Involves the use of basic reagents like alkali metal hydroxides and mineral acids for acidification.
Major Products Formed:
- The primary product formed from these reactions is this compound itself. Other products depend on the specific substituents introduced during substitution reactions .
Aplicaciones Científicas De Investigación
Chemistry:
Herbicide Development: 3-Amino-5,6-dichloropicolinic acid is used in the synthesis of herbicides like aminopyralid, which control broadleaf weeds in agricultural settings.
Biology and Medicine:
Biological Studies: The compound’s derivatives are studied for their potential biological activities and interactions with various biological targets.
Industry:
Mecanismo De Acción
The mechanism of action of 3-Amino-5,6-dichloropicolinic acid, particularly in its role as a herbicide, involves its interaction with plant growth regulators. It mimics natural plant hormones, disrupting normal growth processes and leading to the death of targeted weed species . The compound affects molecular targets such as auxin receptors, interfering with cell division and elongation pathways .
Comparación Con Compuestos Similares
Clopyralid: Another pyridine carboxylic acid herbicide used for controlling broadleaf weeds.
Picloram: Known for its effectiveness against woody plants and broadleaf weeds.
Triclopyr: Used for controlling woody plants and broadleaf weeds in various settings.
Uniqueness: 3-Amino-5,6-dichloropicolinic acid is unique due to its high selectivity and effectiveness in controlling specific weed species. Its derivatives, like aminopyralid, offer long-term control of noxious and invasive weeds, making it a valuable tool in agricultural weed management .
Propiedades
Fórmula molecular |
C6H4Cl2N2O2 |
|---|---|
Peso molecular |
207.01 g/mol |
Nombre IUPAC |
3-amino-5,6-dichloropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-2-1-3(9)4(6(11)12)10-5(2)8/h1H,9H2,(H,11,12) |
Clave InChI |
RDCVNIWAJXCLAR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC(=C1Cl)Cl)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















